Phenol - chloroform - isoamyl alcohol mixture

Catalog No.
S6623474
CAS No.
136112-00-0
M.F
C12H19Cl3O2
M. Wt
301.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol - chloroform - isoamyl alcohol mixture

CAS Number

136112-00-0

Product Name

Phenol - chloroform - isoamyl alcohol mixture

IUPAC Name

chloroform;3-methylbutan-1-ol;phenol

Molecular Formula

C12H19Cl3O2

Molecular Weight

301.6 g/mol

InChI

InChI=1S/C6H6O.C5H12O.CHCl3/c7-6-4-2-1-3-5-6;1-5(2)3-4-6;2-1(3)4/h1-5,7H;5-6H,3-4H2,1-2H3;1H

InChI Key

ZYWFEOZQIUMEGL-UHFFFAOYSA-N

SMILES

CC(C)CCO.C1=CC=C(C=C1)O.C(Cl)(Cl)Cl

Canonical SMILES

CC(C)CCO.C1=CC=C(C=C1)O.C(Cl)(Cl)Cl

Description

The exact mass of the compound Phenol:Chloroform:Isoamyl alcohol 25:24:1, Ready-to-use saturated aqueous solution, pH 5.2, with alkaline buffer is 300.045063 g/mol and the complexity rating of the compound is 79.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The Power of Separation

  • Protein Denaturation: Phenol, a component of PCI, disrupts the structure of proteins present in the cell lysate. This denaturation process renders proteins insoluble, allowing them to partition into the organic phase (chloroform and isoamyl alcohol) during centrifugation. [Source:
  • Nucleic Acid Preservation: DNA and RNA, being negatively charged at a pH of 5.2 (the typical pH of PCI), remain soluble in the aqueous phase. This creates a clear separation between the organic and aqueous phases, facilitating the collection of purified nucleic acids. [Source:

The Role of the Alkaline Buffer

The inclusion of an alkaline buffer (typically Tris-EDTA) in the ready-to-use PCI solution plays a crucial role:

  • Maintaining Optimal pH: The buffer helps maintain the pH at around 5.2, which is crucial for maximizing the denaturation of proteins by phenol while minimizing the degradation of nucleic acids. [Source: ]

Advantages of Pre-mixed PCI

  • Convenience: The pre-mixed and ready-to-use format eliminates the need for researchers to measure and combine individual components, saving time and minimizing the risk of errors during preparation.
  • Consistency: Pre-mixed PCI ensures consistent results across experiments due to the precise and pre-determined ratio of its components.

The Phenol-Chloroform-Isoamyl Alcohol mixture is a solvent system widely utilized in molecular biology for the extraction and purification of nucleic acids, particularly deoxyribonucleic acid and ribonucleic acid. This mixture typically consists of phenol, chloroform, and isoamyl alcohol in a volume ratio of 25:24:1. The solution is often saturated with Tris-EDTA buffer to maintain a stable pH of around 8.0, which is essential for preserving nucleic acid integrity during extraction processes .

The individual components of this mixture serve specific roles:

  • Phenol denatures proteins, facilitating their separation from nucleic acids.
  • Chloroform aids in the phase separation by further denaturing proteins and enhancing the clarity of the aqueous phase.
  • Isoamyl alcohol reduces foaming during extraction, ensuring efficient separation .

Involved in the use of the Phenol-Chloroform-Isoamyl Alcohol mixture are based on the denaturation of proteins and the partitioning of nucleic acids. When biological samples are mixed with this solvent system, the following occurs:

  • Protein Denaturation: Phenol disrupts hydrogen bonds and hydrophobic interactions within proteins, causing them to unfold.
  • Phase Separation: Upon centrifugation, the mixture separates into three distinct layers:
    • The upper aqueous layer containing nucleic acids.
    • An interphase containing denatured proteins.
    • A lower organic layer primarily composed of chloroform and phenol .

The preparation of the Phenol-Chloroform-Isoamyl Alcohol mixture involves careful handling due to the hazardous nature of its components. The general synthesis process includes:

  • Selection of Reagents: High-purity phenol, chloroform, and isoamyl alcohol are selected to ensure minimal contamination.
  • Mixing: The reagents are combined in a volumetric ratio of 25:24:1 under controlled conditions to prevent vaporization and degradation.
  • Saturation with Buffer: The mixture is saturated with Tris-EDTA buffer to stabilize pH and enhance nucleic acid preservation .

The primary applications of the Phenol-Chloroform-Isoamyl Alcohol mixture include:

  • Nucleic Acid Extraction: Widely used for isolating DNA and RNA from various biological samples.
  • Genetic Fingerprinting: Employed in generating DNA minisatellite fingerprints for forensic analysis.
  • Molecular Cloning: Facilitates cloning experiments by providing purified nucleic acids free from protein contaminants .

Studies involving the interaction of this solvent system with biological samples have demonstrated its efficacy in separating nucleic acids from proteins and lipids. The use of this mixture has been optimized to reduce contamination levels while maximizing yield and purity. Furthermore, research has shown that varying the ratios or conditions can influence extraction efficiency and nucleic acid integrity .

Several compounds serve similar purposes in nucleic acid extraction but differ in composition or efficiency:

Compound NameCompositionUnique Features
ChloroformPure chloroformOften used alone but less effective without phenol
PhenolPure phenolUsed primarily for protein precipitation
EthanolPure ethanolCommonly used for precipitating nucleic acids
IsopropanolPure isopropanolUsed as an alternative to ethanol for precipitation

The uniqueness of the Phenol-Chloroform-Isoamyl Alcohol mixture lies in its balanced approach to denaturing proteins while preserving nucleic acids, making it a preferred choice for many molecular biology applications .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

300.045063 g/mol

Monoisotopic Mass

300.045063 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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